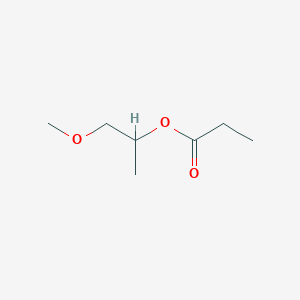

1-Methoxy-2-propyl propanoate

Vue d'ensemble

Description

1-Methoxy-2-propyl propanoate is an organic compound with the molecular formula C10H21N.C4H6O6. It is a colorless liquid with a mild odor and is used in various industrial applications. This compound is known for its solvent properties and is commonly used in the formulation of coatings, inks, and cleaning agents .

Méthodes De Préparation

1-Methoxy-2-propyl propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methoxy-2-propanol with propanoic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .

In industrial production, the compound can be prepared using continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-Methoxy-2-propyl propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1-methoxy-2-propanol and propanoic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

1-Methoxy-2-propyl propanoate is characterized by its solvent properties, making it suitable for dissolving a wide range of polar and non-polar substances. Its chemical formula is C7H14O3, and it has a molecular weight of 146.18 g/mol. The compound is typically a colorless liquid with a sweet ether-like odor.

Scientific Research Applications

This compound finds significant use in several scientific domains:

Chemistry

- Solvent in Organic Synthesis : It is widely used as a solvent in organic synthesis due to its ability to dissolve various organic compounds effectively. This property is essential for facilitating chemical reactions in laboratory settings.

- Analytical Chemistry : The compound serves as a solvent in analytical chemistry, particularly in chromatography and spectroscopic techniques, enhancing the solubility of analytes.

Biology

- Sample Preparation : In biological research, this compound is utilized for preparing biological samples, especially those containing lipids, as it can effectively dissolve lipid membranes.

Medicine

- Drug Formulation : This compound is employed as a solvent in pharmaceutical formulations, aiding in the delivery of active pharmaceutical ingredients (APIs) by improving their solubility and stability.

Industry

- Coatings and Inks : It is extensively used in the formulation of coatings, inks, and cleaning agents due to its excellent solvent properties. The compound enhances the quality and performance of these products by improving their application characteristics.

- Polymer Chemistry : In polymer synthesis, this compound acts as a solvent for various polymers, contributing to the production of high-grade coatings and inks.

Case Study 1: Solvent Properties in Coatings

Research conducted on the use of this compound in coatings demonstrated that it significantly improves the drying time and adhesion properties of water-based paints compared to traditional solvents. The study highlighted its lower toxicity profile as an advantage over conventional glycol ethers .

Case Study 2: Biological Sample Preparation

A comparative study investigating various solvents for lipid extraction found that this compound outperformed other solvents like hexane and chloroform in terms of extraction efficiency and purity of the lipid samples. This finding underscores its utility in biological research.

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| Chemistry | Solvent for organic synthesis and analytical methods | Enhances reaction efficiency |

| Biology | Sample preparation for lipid analysis | Effective lipid solubilization |

| Medicine | Solvent for drug formulation | Improves API solubility |

| Coatings | Used in formulations for paints, inks, and cleaning agents | Enhances quality and performance |

| Polymer Chemistry | Solvent for synthesizing various polymers | Facilitates high-grade product formulation |

Mécanisme D'action

The mechanism of action of 1-methoxy-2-propyl propanoate primarily involves its solvent properties. The compound interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. This makes it an effective medium for various industrial and research applications .

Comparaison Avec Des Composés Similaires

1-Methoxy-2-propyl propanoate can be compared with other similar compounds such as:

Propylene glycol methyl ether: Both compounds are used as solvents, but this compound has a higher boiling point and better solvent properties for certain applications.

Ethyl propionate: This compound is also an ester and is used as a solvent, but it has a different molecular structure and properties compared to this compound.

Methyl propionate: Similar to ethyl propionate, methyl propionate is used as a solvent but has different physical and chemical properties.

Activité Biologique

1-Methoxy-2-propyl propanoate, also known as propylene glycol monomethyl ether acetate (PMA), has garnered attention in the scientific community for its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

This compound is an ester derived from propylene glycol and acetic acid. Its chemical structure can be represented as follows:

This compound is characterized by a methoxy group (-OCH₃) and a propyl group, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with cellular components, leading to various biochemical pathways. The following mechanisms are noted:

- Hydrolysis : Upon exposure, this compound undergoes rapid hydrolysis to yield propylene glycol monomethyl ether (PM). This transformation is crucial as PM exhibits distinct biological properties compared to its precursor .

- Cellular Uptake : The compound is readily absorbed through the skin and respiratory tract, facilitating its distribution in biological systems. Studies indicate that after inhalation or dermal exposure, PMA is metabolized efficiently, with significant excretion via urine .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various studies assessing its toxicity across different exposure routes:

- Acute Toxicity : In animal studies, the oral LD50 for rats was reported to be greater than 10,000 mg/kg, indicating low acute toxicity . Inhalation studies revealed a NOAEL (No Observed Adverse Effect Level) at 300 ppm for male rats, with mild nasal irritation observed at higher concentrations .

- Reproductive and Developmental Toxicity : Research indicates no significant adverse effects on reproductive parameters in both oral and inhalation studies at established NOAEL levels .

Case Studies

Several case studies provide insight into the occupational exposure effects of this compound:

- Human Volunteer Study : A study involving six volunteers exposed to 100 ppm for eight hours showed rapid urinary excretion of free M2P (up to 110 μmol/l), indicating effective metabolism and clearance from the body .

- Biological Monitoring in Workers : Monitoring of workers exposed to M2P revealed a linear relationship between urinary excretion of metabolites and exposure levels, supporting the utility of biological monitoring for assessing occupational exposure risks .

Table 1: Summary of Toxicity Studies on this compound

| Study Type | Route | Species | NOAEL/LD50 | Observations |

|---|---|---|---|---|

| Acute Toxicity | Oral | Rat | >10,000 mg/kg | Low acute toxicity |

| Inhalation Study | Inhalation | Rat | 300 ppm | Mild nasal irritation at higher doses |

| Reproductive Study | Oral | Rat | 1,000 mg/kg bw/day | No adverse reproductive effects |

| Dermal Exposure | Dermal | Rabbit | <1,000 mg/kg | Mild skin irritation noted |

Pharmacokinetics

The pharmacokinetics of this compound reveal rapid absorption and metabolism:

Propriétés

IUPAC Name |

1-methoxypropan-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZUKKPYKRVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888996 | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

148462-57-1 | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148462-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148462571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-methoxy-,2-propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.